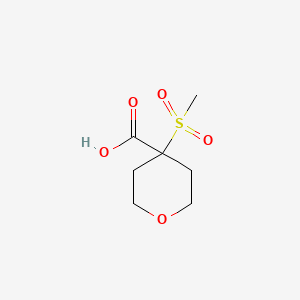

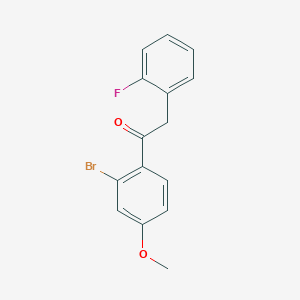

4-Methanesulfonyloxane-4-carboxylic acid

説明

科学的研究の応用

Catalytic Applications

Methanesulfonic acid derivatives, closely related to 4-Methanesulfonyloxane-4-carboxylic acid, have been utilized as catalysts in chemical reactions. For instance, copper methanesulfonate acts as a homogeneous-heterogeneous catalyst in the esterification of carboxylic acids with alcohols, showing excellent activity and reusability, which surpasses conventional Lewis acids catalysts in terms of recovery and efficiency (Heng Jiang, 2005). Additionally, methanesulfonic acid has catalyzed the one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids, offering a convenient method with excellent yields across various substrates (Dinesh Kumar et al., 2008).

Green Chemistry Applications

Methanesulfonic anhydride has been used to promote the Friedel-Crafts acylation reaction, providing a method to prepare aryl ketones with minimal waste, without using metallic or halogenated components, making it a "greener" alternative (M. Wilkinson, 2011).

Analytical Applications

In analytical chemistry, methanesulfonic acid has facilitated new methodologies, such as a colorimetric assay of lipid peroxidation. This assay, utilizing methanesulfonic acid-based medium, allows for the measurement of malondialdehyde (MDA) and 4-hydroxyalkenals, showcasing its utility in understanding lipid peroxidation processes in biological samples (D. Gérard-Monnier et al., 1998).

Material Science

In material science, methanesulfonic acid/SiO2 has been employed as an efficient mixture for synthesizing 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids. This method highlights the simplicity and adaptability of using methanesulfonic acid derivatives in creating compounds relevant to material science applications (H. Sharghi et al., 2009).

Synthesis of Complex Molecules

Furthermore, methanesulfonic acid derivatives have been critical in the synthesis of complex molecules, such as the preparation of 5- and 6-carboxyfluorescein from resorcinol and 4-carboxyphthalic anhydride. This process results in high-purity stereoisomers, essential for various applications in biochemistry and molecular biology (Y. Ueno et al., 2004).

Safety And Hazards

特性

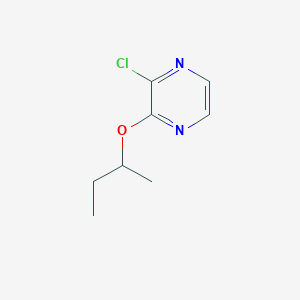

IUPAC Name |

4-methylsulfonyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5S/c1-13(10,11)7(6(8)9)2-4-12-5-3-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOKFXZOQMMIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyloxane-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)

![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene](/img/structure/B1443412.png)